4-butoxy-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)benzamide
Description
4-Butoxy-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-N-(4-fluorophenyl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Properties
Molecular Formula |
C21H22FNO4S |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
4-butoxy-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)benzamide |
InChI |
InChI=1S/C21H22FNO4S/c1-2-3-13-27-20-10-4-16(5-11-20)21(24)23(18-8-6-17(22)7-9-18)19-12-14-28(25,26)15-19/h4-12,14,19H,2-3,13,15H2,1H3 |
InChI Key |
OJQWTHHCHDHKIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-N-(4-fluorophenyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-fluoroaniline with benzoyl chloride under basic conditions.
Introduction of the Butoxy Group: The butoxy group can be introduced via nucleophilic substitution, where a butyl alcohol reacts with the benzamide core in the presence of a strong base.
Attachment of the Thiophene Ring: The thiophene ring can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate thiophene derivatives.
Oxidation to Form the Dioxido Group: The thiophene ring can be oxidized to introduce the dioxido group using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo further oxidation to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique electronic properties.
Materials Science: It can be incorporated into polymers to modify their properties.
Biology
Drug Development: The compound’s structure suggests potential as a pharmacophore for developing new drugs targeting specific enzymes or receptors.
Medicine
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-butoxy-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-N-(4-fluorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with these targets, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
4-Butoxy-N-(2,3-dihydro-3-thiophenyl)-N-(4-fluorophenyl)benzamide: Lacks the dioxido group, which may affect its reactivity and biological activity.
4-Butoxy-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-N-phenylbenzamide: Lacks the fluorine atom, which may influence its electronic properties and interactions with biological targets.
Uniqueness
The presence of both the dioxido group and the fluorine atom in 4-butoxy-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-N-(4-fluorophenyl)benzamide makes it unique, as these groups can significantly influence the compound’s chemical reactivity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
